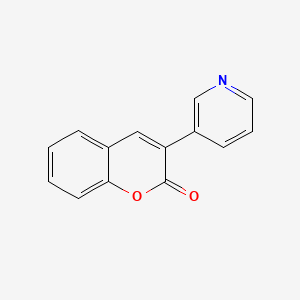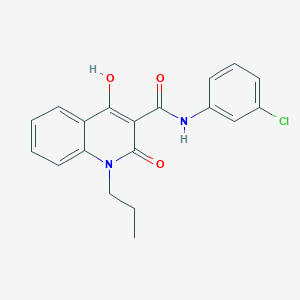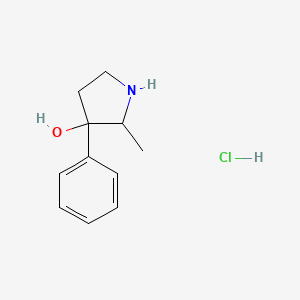
2-Methyl-3-phenyl-3-pyrrolidinol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-phenyl-3-pyrrolidinol hydrochloride is a chemical compound with the molecular formula C11H16ClNO It is a pyrrolidine derivative, characterized by the presence of a phenyl group and a methyl group attached to the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenyl-3-pyrrolidinol hydrochloride typically involves the reaction of 2-methyl-3-phenylpyrrolidine with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-Methyl-3-phenyl-3-pyrrolidinol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The exact mechanism of action of 2-Methyl-3-phenyl-3-pyrrolidinol hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors in the central nervous system. The compound may modulate neurotransmitter levels, leading to potential therapeutic effects.
類似化合物との比較
3-Phenyl-2-pyrrolidinone: Similar structure but lacks the methyl group.
2-Methyl-3-phenyl-3-piperidinol hydrochloride: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness: 2-Methyl-3-phenyl-3-pyrrolidinol hydrochloride is unique due to the presence of both a phenyl group and a methyl group on the pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
67465-11-6 |
|---|---|
分子式 |
C11H16ClNO |
分子量 |
213.70 g/mol |
IUPAC名 |
2-methyl-3-phenylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-11(13,7-8-12-9)10-5-3-2-4-6-10;/h2-6,9,12-13H,7-8H2,1H3;1H |
InChIキー |
VYHVKDVEVWIHKD-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCN1)(C2=CC=CC=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B11999993.png)
![5-(4-chlorophenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999994.png)
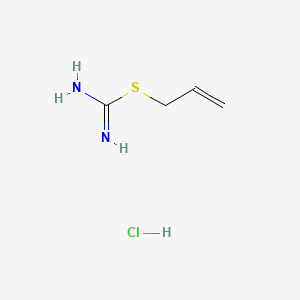

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B12000002.png)

![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000008.png)
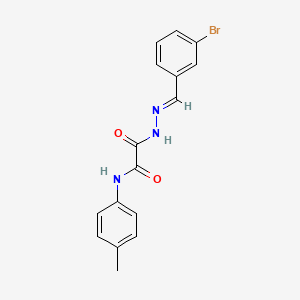
![N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride](/img/structure/B12000019.png)
